molecular formula C24H13Cl2N6Na3O10S3 B084914 C.I. Reactive Orange 4 CAS No. 12225-82-0

C.I. Reactive Orange 4

Cat. No. B084914
CAS RN: 12225-82-0
M. Wt: 781.5 g/mol
InChI Key: DGDLHUPMLFALRE-PRCBXKKJSA-K
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Description

“C.I. Reactive Orange 4” is a monoazo textile dye, also commercially known as “Procion Orange MX-2R” with the color index number C.I. 18260 . It is used in the textile industry for dyeing purposes .


Synthesis Analysis

“C.I. Reactive Orange 4” is synthesized by diazotizing 2-Aminonaphthalene-1,5-disulfonic acid and coupling it with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. This is then condensed with 2,4,6-Trichloro-1,3,5-triazine . Further studies have been conducted on the degradation of “C.I. Reactive Orange 4” using various methods such as electrochemical treatment .


Molecular Structure Analysis

The molecular formula of “C.I. Reactive Orange 4” is C24H13Cl2N6Na3O10S3. The molecular weight is 781.5 g/mol . The structure is based on a naphthalene core with various functional groups attached .


Chemical Reactions Analysis

“C.I. Reactive Orange 4” has been subjected to various chemical reactions for degradation studies. It has been exposed to electrochemical treatment under galvanostatic conditions with Na2SO4 as an electrolyte . Other studies have also looked at photocatalytic degradation .

Scientific Research Applications

  • Photodegradation of C.I. Reactive Orange 4 : It was found that C.I. Reactive Orange 4 can be effectively photodegraded using UV irradiation and TiO2 as a photocatalyst. The degradation efficiency varies with different catalysts and increases with higher pH levels. Sunlight has also been shown to be effective in this process (Gonçalves et al., 2005).

  • Electrochemical Treatment of C.I. Reactive Orange 4 : Studies have demonstrated the effectiveness of electrochemical treatments in decolorizing and degrading C.I. Reactive Orange 4 in wastewater. The process involves using Ti/SnO2-Sb-Pt and stainless steel electrodes for oxidation and reduction, leading to significant removal of the dye and its intermediates (del Río et al., 2009).

  • Anaerobic Decolorization of Dye-Containing Wastewater : Reactive Orange 4 has been studied in the context of anaerobic wastewater treatment. The decolorization of azo dyes like Reactive Orange 4 under anaerobic conditions is effective, with high color removal rates observed in bioreactors operating under specific conditions (Manu & Chaudhari, 2002).

  • Adsorption Behavior in Wastewater Treatment : The adsorption behavior of C.I. Reactive Orange 4 and other reactive dyes on activated carbon has been studied. Factors such as pH, ionic strength, and temperature play a crucial role in the adsorption capacity and efficiency of activated carbon for these dyes (Al-Degs et al., 2008).

  • Biological Treatment after Electrochemical Oxidation : A study explored treating a synthetic textile effluent containing C.I. Reactive Orange 4 in an electrochemical cell, followed by a biological treatment process. This combined approach showed effective color removal and did not produce inhibition effects on the biological treatment process (Vilaseca et al., 2010).

  • Effect on Other Treatment Processes : Research has also looked at the influence of untreated and Fenton-treated Reactive Orange 4 on various wastewater treatment processes, such as aerobic, anoxic, and anaerobic processes. The findings suggest that Fenton treatment can reduce the inhibitory effects of dyes on these processes (Arslan-Alaton et al., 2008).

Future Directions

Future research directions could include further studies on the degradation of “C.I. Reactive Orange 4” using various methods such as electrochemical treatment and photocatalytic degradation . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could also be beneficial.

properties

IUPAC Name

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXWHYHTMGGNST-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13Cl2N6Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73816-75-8 (Parent)
Record name C.I. Reactive Orange 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4072079
Record name C.I. Reactive Orange 4
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

781.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Reactive Orange 4

CAS RN

70616-90-9, 12225-82-0
Record name C.I. Reactive Orange 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Reactive Orange 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate
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Record name 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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